molecular formula C21H17N5O2 B2923864 2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380194-51-2

2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No. B2923864
CAS RN: 2380194-51-2
M. Wt: 371.4
InChI Key: IGCCFSODJXKFKT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indole, azetidine, and pyridazinone . Indole is a heterocyclic compound that is important in many natural products and drugs . Azetidine is a four-membered ring with one nitrogen atom . Pyridazinone is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing components of this molecule. For instance, azetidine derivatives can be synthesized through aza-Michael addition . Indole derivatives can be synthesized through various methods as well .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole portion of the molecule would contain a fused six-membered benzene ring and a five-membered pyrrole ring . The azetidine portion would be a four-membered ring with one nitrogen atom . The pyridazinone portion would be a six-membered ring with two nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indole derivatives are known to have a wide range of biological activities .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of indole derivatives , this compound could have potential uses in medicinal chemistry.

properties

IUPAC Name

2-[1-(1H-indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-20-6-5-18(14-7-9-22-10-8-14)24-26(20)15-12-25(13-15)21(28)17-11-23-19-4-2-1-3-16(17)19/h1-11,15,23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCCFSODJXKFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1H-indole-3-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

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